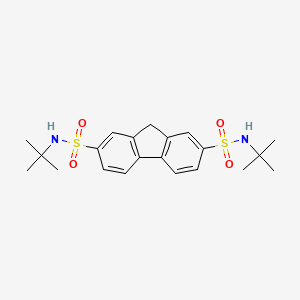![molecular formula C21H17F2N3O2S B2421642 N-(4-fluorobenzyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941926-37-0](/img/structure/B2421642.png)
N-(4-fluorobenzyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorobenzamido)-N-(4-fluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C21H17F2N3O2S and its molecular weight is 413.44. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorobenzamido)-N-(4-fluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorobenzamido)-N-(4-fluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bien sûr ! Voici une analyse complète des applications de recherche scientifique du composé « N-(4-fluorobenzyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide » :
Agents antimicrobiens
Ce composé a montré un potentiel en tant qu’agent antimicrobien. Sa structure lui permet d’interagir avec les parois cellulaires bactériennes et d’inhiber leur croissance. Des études ont démontré son efficacité contre diverses souches bactériennes, ce qui en fait un candidat prometteur pour le développement de nouveaux antibiotiques .
Recherche anticancéreuse
Le composé a été étudié pour ses propriétés anticancéreuses. Sa capacité à induire l’apoptose (mort cellulaire programmée) dans les cellules cancéreuses sans affecter les cellules normales est particulièrement remarquable. La recherche s’est concentrée sur son application dans le traitement de cancers tels que le cancer du sein, du poumon et du côlon .
Applications anti-inflammatoires
En raison de ses propriétés structurelles, ce composé présente des effets anti-inflammatoires importants. Il peut inhiber la production de cytokines pro-inflammatoires, qui sont impliquées dans les maladies inflammatoires chroniques. Cela en fait un candidat potentiel pour le traitement de maladies telles que la polyarthrite rhumatoïde et la maladie inflammatoire de l’intestin .
Propriétés antioxydantes
Le composé a été étudié pour ses propriétés antioxydantes. Il peut neutraliser les radicaux libres et réduire le stress oxydatif, qui est lié à diverses maladies chroniques, notamment les maladies cardiovasculaires et les troubles neurodégénératifs. Son activité antioxydante est bénéfique pour protéger les cellules contre les dommages .
Gestion du diabète
La recherche a montré que ce composé peut améliorer la sensibilité à l’insuline et réduire le taux de glucose dans le sang. Il a été testé sur des modèles animaux de diabète, où il a démontré sa capacité à améliorer l’hyperglycémie et à améliorer les profils lipidiques. Cela suggère son utilisation potentielle dans la gestion du diabète de type 2 .
Effets neuroprotecteurs
Le composé possède des propriétés neuroprotectrices, ce qui en fait un sujet d’intérêt dans la recherche sur les maladies neurodégénératives. Il peut protéger les neurones contre les dommages causés par le stress oxydatif et l’inflammation, qui sont fréquents dans des maladies comme l’Alzheimer et Parkinson. Cette application est cruciale pour le développement de traitements capables de ralentir ou de prévenir la neurodégénérescence .
Santé cardiovasculaire
Des études ont indiqué que ce composé peut avoir un effet positif sur la santé cardiovasculaire en réduisant le stress oxydatif et l’inflammation dans les vaisseaux sanguins. Il contribue à maintenir la fonction endothéliale et à prévenir l’athérosclérose, qui est l’accumulation de graisses, de cholestérol et d’autres substances dans et sur les parois des artères .
Applications hépatoprotectrices
Le composé a montré des effets hépatoprotecteurs, ce qui signifie qu’il peut protéger le foie contre les dommages. Il a été testé sur des modèles de lésions hépatiques où il a réduit les marqueurs de dommages hépatiques et amélioré la fonction hépatique. Cela en fait un agent thérapeutique potentiel pour les maladies du foie telles que l’hépatite et la cirrhose .
Propriétés
IUPAC Name |
2-[(4-fluorobenzoyl)amino]-N-[(4-fluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N3O2S/c22-14-5-1-12(2-6-14)11-24-20(28)16-9-10-17-18(16)25-21(29-17)26-19(27)13-3-7-15(23)8-4-13/h1-8,16H,9-11H2,(H,24,28)(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYPLOWNVGDNPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)NCC3=CC=C(C=C3)F)N=C(S2)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
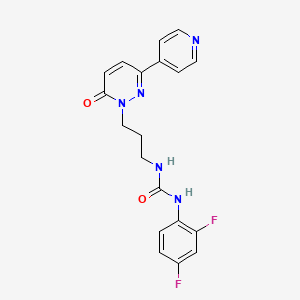
![5-((3-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2421562.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2421563.png)
![Methyl (1R,4aS,5S,6R,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B2421565.png)


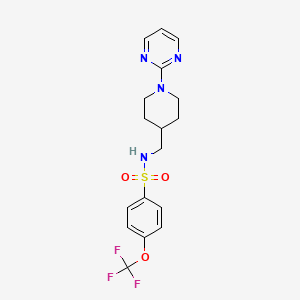

![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2421575.png)
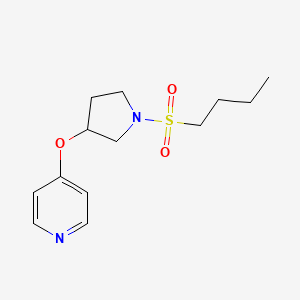
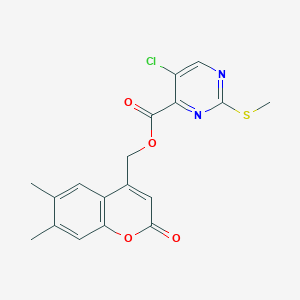

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2421581.png)
